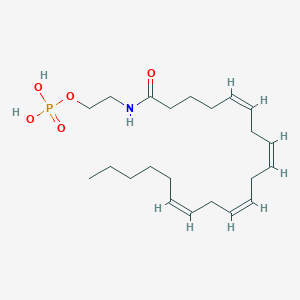![molecular formula C14H12N4O B063684 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 185039-35-4](/img/structure/B63684.png)
2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one, also known as PP2, is a small molecule inhibitor of protein tyrosine kinases (PTKs). It has been extensively studied for its potential use in cancer treatment and other diseases.
Mechanism of Action
2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one works by inhibiting the activity of PTKs. PTKs are enzymes that play a key role in cell signaling and regulation. They are often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting PTK activity, 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce cell migration and invasion. 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one is its high potency and selectivity for PTKs. This makes it a useful tool for studying the role of PTKs in various biological processes. However, 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one has some limitations for lab experiments. It is relatively unstable and can degrade quickly in solution. It also has poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one. One area of interest is the development of more stable and soluble analogs of 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one. This could improve its usefulness as a tool for studying PTKs. Another area of interest is the potential use of 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one may have potential applications in other diseases beyond cancer, and further research is needed to explore these possibilities.
In conclusion, 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one is a small molecule inhibitor of PTKs that has potential applications in cancer treatment and other diseases. Its high potency and selectivity make it a useful tool for studying the role of PTKs in various biological processes. However, its limitations in lab experiments highlight the need for further research to develop more stable and soluble analogs. Overall, the future directions for research on 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one are promising and could lead to new treatments for cancer and other diseases.
Synthesis Methods
2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one can be synthesized using a multi-step reaction process. The starting materials are 2-aminopyridine, benzaldehyde, and 3-methyl-2-butanone. The reaction involves the formation of a pyridopyrimidine intermediate, which is then converted to 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one through a series of reactions. The final product is obtained through purification by column chromatography.
Scientific Research Applications
2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. 2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
185039-35-4 |
|---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H12N4O/c1-18-12-10(8-16-14(15)17-12)7-11(13(18)19)9-5-3-2-4-6-9/h2-8H,1H3,(H2,15,16,17) |
InChI Key |
APNFLKHAUOZQEF-UHFFFAOYSA-N |
SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=CC=CC=C3)N |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=CC=CC=C3)N |
synonyms |
Pyrido[2,3-d]pyrimidin-7(8H)-one, 2-amino-8-methyl-6-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2-Anilino-4-chlorobenzoyl)amino]thiourea](/img/structure/B63604.png)
![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B63605.png)



![4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B63614.png)
![5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one](/img/structure/B63617.png)





![3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-dione](/img/structure/B63634.png)